molecular formula C15H11NO2S B1420598 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid CAS No. 1160264-28-7

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid

Cat. No.: B1420598
CAS No.: 1160264-28-7
M. Wt: 269.3 g/mol
InChI Key: WIFDWIFDEAHTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Future Directions

The 1,4-benzothiazine chromophore, which is a part of the 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid structure, has been studied for its potential applications in pH sensing, filter permeability control, smart packaging, electrochromic device fabrication, bioimaging, photocatalysis, and HPLC detection systems . This suggests that this compound and similar compounds may have a wide range of future applications.

Chemical Reactions Analysis

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.

Properties

IUPAC Name

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c17-15(18)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)19-14/h1-9,14H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFDWIFDEAHTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid
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3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid
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3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid
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3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid
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3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid
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3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid

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